N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its multiple functional groups.
Properties
Molecular Formula |
C29H28N4O7 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H28N4O7/c1-38-21-7-4-6-20(15-21)31-27(35)17-33-23-9-3-2-8-22(23)28(36)32(29(33)37)13-5-10-26(34)30-16-19-11-12-24-25(14-19)40-18-39-24/h2-4,6-9,11-12,14-15H,5,10,13,16-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
HANKPMCLRIWBEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” likely involves multiple steps, including the formation of the benzodioxole ring, the quinazolinone core, and the final coupling reactions. Typical synthetic routes might include:
Formation of Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reactions: The final compound is formed by coupling the benzodioxole and quinazolinone intermediates with appropriate linkers and protecting groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.
Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the quinazolinone core may produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery.
Medicine
The compound’s structure suggests it could have pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism by which “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups enable it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide: can be compared with other compounds containing benzodioxole or quinazolinone moieties.
Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.
Quinazolinone Derivatives: Compounds such as methaqualone and afloqualone.
Uniqueness
The uniqueness of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” lies in its combination of benzodioxole and quinazolinone moieties, which may confer unique biological and chemical properties not found in simpler analogs.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 528.56 g/mol. Its structure features a benzodioxole moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In an investigation involving multicellular spheroids, it was found that the compound effectively inhibited tumor growth, suggesting its potential as a chemotherapeutic agent. The study highlighted that the compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It potentially affects key signaling pathways associated with cell survival and apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound shows varying degrees of cytotoxicity against different cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 10 |
These results indicate that the compound is particularly potent against HeLa cells.
Case Studies
A notable case study involved the administration of this compound in combination with standard chemotherapy agents. The findings suggested enhanced efficacy in reducing tumor size compared to monotherapy. This combination approach could potentially lead to improved patient outcomes in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
